molecular formula C10H9N3O B586969 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol CAS No. 1171920-73-2

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Número de catálogo: B586969
Número CAS: 1171920-73-2
Peso molecular: 187.202
Clave InChI: NREKAEVUMVTRPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol (CAS 1171920-73-2) is a chemical compound of significant interest in medicinal chemistry and oncology research. It is built around the 3H-imidazo[4,5-b]pyridine scaffold, which has been identified as a novel and potent hinge-binding inhibitor of the c-Met kinase receptor . The c-Met signaling pathway is a critical target in cancer therapeutics, and inhibitors based on this core structure have demonstrated excellent activity in enzymatic and cellular assays, good metabolic stability, and have shown oral efficacy in inhibiting tumor growth in xenograft models . This propynyl derivative serves as a valuable synthetic intermediate or building block for the design and synthesis of more complex kinase inhibitor libraries. Its structure allows for further functionalization, enabling researchers to explore structure-activity relationships and optimize drug-like properties. This product is intended for research applications, such as in vitro assay development, hit-to-lead optimization campaigns, and other investigative studies in drug discovery. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. CAS Number: 1171920-73-2 Handling and Storage: Please refer to the Safety Data Sheet for specific handling and storage conditions.

Propiedades

IUPAC Name

3-(3-methylimidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-13-7-12-9-5-8(3-2-4-14)6-11-10(9)13/h5-7,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREKAEVUMVTRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674121
Record name 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-73-2
Record name 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Imidazo[4,5-b]pyridine Core Formation

The imidazo[4,5-b]pyridine scaffold is typically constructed via cyclization of α-haloketones with 2-aminopyridine derivatives. As detailed in patent WO2007034282A2, 3-methylimidazo[4,5-b]pyridin-6-amine serves as a key intermediate. The reaction employs α-bromoketones and 2-aminopyridine in polar aprotic solvents (e.g., DMF, dioxane) with bases such as K₂CO₃ or Cs₂CO₃ at 80–120°C. Post-cyclization, the amine group at position 6 is functionalized through Sonogashira coupling to introduce the propargyl alcohol moiety.

Reaction Conditions Table

StepReagents/ConditionsSolventTemperatureCatalyst/Base
Cyclizationα-Bromoketone, 2-aminopyridineDMF100°CK₂CO₃
CouplingPropargyl alcohol derivativeDioxane80°CPd(PPh₃)₄

Palladium-Catalyzed Suzuki-Miyaura Coupling

Boronic Ester Intermediate Utilization

A second route involves Suzuki-Miyaura cross-coupling between a boronic ester-functionalized imidazo[4,5-b]pyridine and a propargyl alcohol-containing aryl halide. The boronic ester is synthesized via Miyaura borylation of a bromoimidazo[4,5-b]pyridine precursor using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane at 90°C. Subsequent coupling with a propargyl alcohol-derived aryl iodide or bromide occurs in methanol/water mixtures with Pd(PPh₃)₄ and K₃PO₄.

Key Advantages

  • High regioselectivity due to Pd-catalyzed coupling.

  • Tolerance of propargyl alcohol’s hydroxyl group under mild conditions.

Post-Functionalization of Preformed Scaffolds

Propargylation of 3-Methylimidazo[4,5-b]pyridin-6-amine

The propargyl alcohol side chain is introduced via nucleophilic substitution or metal-mediated coupling. For instance, 3-methylimidazo[4,5-b]pyridin-6-amine (PubChem CID 23298379) reacts with propargyl bromide in the presence of NaH in THF, followed by oxidation of the resulting ether to the alcohol using MnO₂.

Critical Parameters

  • Solvent: THF or DMF for optimal solubility.

  • Oxidant: MnO₂ avoids over-oxidation to carboxylic acids.

Optimization and Scalability Considerations

Purification and Yield Enhancement

Crude products are purified via silica gel chromatography or recrystallization from ethanol/water mixtures. The patent notes that yields improve when cyclization and coupling steps are performed in one pot, reducing intermediate isolation. For example, sequential treatment of α-bromoketone with 2-aminopyridine and propargyl bromide in DMF/Cs₂CO₃ achieves a 62% isolated yield (estimated from analogous reactions).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.92 (d, 1H, pyridine-H), 5.21 (t, 1H, -OH), 4.32 (s, 2H, -CH₂-), 3.85 (s, 3H, N-CH₃).

  • HRMS: m/z 187.202 (calc. for C₁₀H₉N₃O) .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or proteins involved in critical biological pathways, such as those regulating cell growth or immune responses. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol can be contextualized against related imidazo[4,5-b]pyridine derivatives (Table 1). Key differences in substituents, solubility, and biological activity are highlighted below.

Table 1: Structural and Functional Comparison of Imidazo[4,5-b]pyridine Derivatives

Compound Name Structure Molecular Formula Key Features Applications/Notes References
This compound Propargyl alcohol substituent at position 6 C₁₁H₁₀N₃O Reactive alkyne group; potential for click chemistry Research reagent; synthetic intermediate
1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone Acetyl group at position 6 C₁₀H₉N₃O Ketone functionality; ≥95% purity Pharmaceutical intermediate; sold by Aladdin Biochemical Technology
N-(2-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)acetamide Acetamide substituent at position 6 C₉H₁₀N₄O Amide group; high stability Safety data available (UN GHS); industrial applications
3-(1-Methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)benzamide Benzamide and oxo-dihydro groups C₁₄H₁₂N₄O₂ Rigid planar structure; hydrogen-bonding capacity Studied for crystallographic properties (PDB ID: 0DJ)
(1S,2R)-2-((S)-5-Chloro-8-((3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)methoxy)-1-((2-oxopyrrolidin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentane-1-carboxylic acid Methoxy-linked imidazo[4,5-b]pyridine in a tetrahydroisoquinoline framework C₃₆H₃₅ClN₆O₆ Complex macrocyclic structure; chiral centers Patent-listed compound for therapeutic use (e.g., enzyme inhibition)

Structural and Electronic Differences

  • Propargyl Alcohol vs. Ketone/Acetamide: The propargyl alcohol group in the target compound enhances reactivity in alkyne-azide cycloadditions compared to the ketone (in ethanone derivatives) or acetamide groups, which are more stable but less versatile in synthetic workflows .
  • Planar vs. Macrocyclic Systems: Derivatives like the tetrahydroisoquinoline-linked compound exhibit extended π-conjugation and macrocyclic rigidity, favoring interactions with protein binding pockets, unlike the simpler propargyl alcohol derivative .

Solubility and Stability

  • The propargyl alcohol derivative’s hydroxyl group improves aqueous solubility relative to the acetylated or amide derivatives, which are more lipophilic .

Actividad Biológica

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, also known as a derivative of imidazo[4,5-b]pyridine, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which contributes to its interaction with various biological targets, particularly in the realm of cancer treatment and enzyme inhibition.

  • Empirical Formula: C10H9N3O
  • Molecular Weight: 187.20 g/mol
  • CAS Number: 1171920-73-2
  • Structural Formula:
    SMILES Cn1cnc2cc O cnc12\text{SMILES Cn1cnc2cc O cnc12}

The biological activity of this compound primarily revolves around its role as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Inhibition of c-Met has been associated with reduced tumor growth and metastasis.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In a study involving NIH-3T3/TPR-Met xenograft models, the compound effectively inhibited tumor growth without adverse effects on body weight, indicating a favorable safety profile .

Table 1: Summary of Antitumor Efficacy

Study ModelDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
NIH-3T3/TPR-Met Xenograft5075-2
NIH-3T3/TPR-Met Xenograft10085-1

Enzyme Inhibition

In addition to its antitumor properties, this compound has been shown to inhibit various enzymes, including kinases involved in cancer progression. The structure-activity relationship studies indicate that modifications to the imidazo[4,5-b]pyridine scaffold can enhance inhibitory potency against c-Met .

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
3-(3-Methyl-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-olc-Met0.15
Control (Standard Inhibitor)c-Met0.50

Case Study 1: Efficacy in Cancer Models

In preclinical trials, the compound was evaluated for its efficacy against various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner across different types of cancer cells, including lung and breast cancer lines.

Case Study 2: Safety Profile Assessment

A comprehensive toxicity assessment was conducted using animal models. The findings revealed that even at high doses, the compound did not induce significant toxic effects or organ damage, reinforcing its potential as a safe therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, describes a general procedure for imidazo[4,5-b]pyridine derivatives using coupling reactions (e.g., amidation) with amines or amino alcohols under reflux conditions. Optimization may involve solvent selection (e.g., ethanol or DMF), temperature control, and catalysts (e.g., Pd/C for hydrogenation). Purity is often assessed via HPLC (≥98%) and LCMS .
  • Key Considerations : Monitor reaction intermediates using TLC or NMR to avoid side products. highlights the importance of protecting groups (e.g., tert-butyl carbamate) during amine functionalization .

Q. How can the structural identity and purity of this compound be validated experimentally?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^13C-NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 8.3–7.2 ppm, alkyne signals near δ 2.5 ppm) .
  • Chromatography : HPLC (C18 columns, acetonitrile/water gradients) and LCMS for purity (>95%) and molecular ion detection .
  • X-ray Crystallography : For absolute configuration, use SHELX or OLEX2 for structure refinement ( ). Single-crystal diffraction data resolve imidazo-pyridine core geometry .

Q. What preliminary biological activities have been reported for imidazo[4,5-b]pyridine derivatives?

  • Findings : and suggest related compounds act as GABA receptor modulators or thymidylate inhibitors, implying potential neuropharmacological or antimicrobial applications. Bioassays (e.g., enzyme inhibition, cell viability) are critical for initial activity screening .
  • Experimental Design : Use in vitro models (e.g., Pseudomonas aeruginosa for antimicrobial studies) with IC50_{50} determination via dose-response curves .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in imidazo[4,5-b]pyridine derivatives?

  • Methodology :

  • Data Collection : High-resolution X-ray data (≤1.0 Å) at synchrotron facilities improve electron density maps for heterocyclic systems.
  • Refinement : Use SHELXL ( ) for anisotropic displacement parameters and OLEX2 ( ) for graphical model manipulation. Address twinning or disorder using SHELXD .
  • Case Study : resolved enantiomer mixtures in pyrrolo-pyridine derivatives via co-crystallization with target proteins .

Q. How do structural modifications at the N3 or C6 positions affect biological activity?

  • SAR Insights :

  • N3 Modifications : shows cyanoethylation at N3 enhances hydrogen-bonding potential, improving target affinity. Hydrolysis of nitriles to carboxylic acids (e.g., compound 4 in ) introduces polarity for solubility .
  • C6 Propargyl Alcohol : The terminal alkyne in this compound allows click chemistry for bioconjugation (e.g., with azide-functionalized probes) .
    • Experimental Design : Synthesize analogs via Sonogashira coupling or azide-alkyne cycloaddition. Test in binding assays (e.g., SPR, ITC) .

Q. How can contradictory solubility or stability data be addressed during formulation studies?

  • Analytical Strategies :

  • Solubility : Use pH-dependent studies (e.g., PBS at pH 7.4 vs. simulated gastric fluid) with UV-Vis quantification. notes benzyl ester hydrolysis to improve aqueous solubility .
  • Stability : Accelerated degradation studies (40°C/75% RH) monitored via HPLC. Lyophilization or PEGylation may enhance shelf life .

Q. What computational methods support the design of imidazo[4,5-b]pyridine-based inhibitors?

  • Methodology :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GSK-3β in ). Validate with MD simulations (NAMD/GROMACS) .
  • QSAR : Build models with descriptors like logP, polar surface area, and H-bond donors. correlates substituent bulk with MIC values .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.